molecular formula C19H18N6O B12157783 N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12157783
M. Wt: 346.4 g/mol
InChI Key: NCFZVLQWGRGTNT-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
N-[2-(1H-Indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide (hereafter referred to as Compound A) is a hybrid heterocyclic molecule combining indole, tetrazole, and benzamide pharmacophores. Its structure features:

  • A benzamide core substituted at the ortho-position with a 5-methyltetrazole ring.
  • An ethyl linker connecting the benzamide to a 1H-indol-3-yl moiety.

Coupling of 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid derivatives with indole-ethylamine intermediates.

Use of coupling agents like DCC or EDC in aprotic solvents (e.g., DMF) .

The tetrazole moiety is known to enhance metabolic stability and bioavailability in drug design .

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C19H18N6O/c1-13-22-23-24-25(13)18-9-5-3-7-16(18)19(26)20-11-10-14-12-21-17-8-4-2-6-15(14)17/h2-9,12,21H,10-11H2,1H3,(H,20,26)

InChI Key

NCFZVLQWGRGTNT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Tetrazole Group: The tetrazole ring can be introduced through a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling with Benzamide: The final step involves coupling the indole-tetrazole intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the tetrazole group can mimic carboxylate groups, allowing the compound to inhibit enzymes such as angiotensin-converting enzyme (ACE). The benzamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & ID Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Compound A (Target) 2-(5-methyltetrazole), indole-ethyl ~378.4 (estimated) Not explicitly stated (inferred: antiparasitic) N/A
N-[2-(1H-Indol-3-yl)ethyl]benzamide () Unsubstituted benzamide ~280.3 Blocks Plasmodium synchronization
3-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide () 3-chloro-benzamide ~342.8 No explicit data; chloro group may enhance cytotoxicity
3-Isobutyrylamino-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide () 3-isobutyrylamino ~407.5 Potential N,O-bidentate ligand for metal catalysis
Nitazoxanide () 5-nitrothiazole-acetyloxy ~356.3 Broad-spectrum antiparasitic (FDA-approved)
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl)acetate derivatives () Benzoxazole-tetrazole ~300–400 Antimicrobial, anti-inflammatory

Key Comparative Insights

Substituent Effects on Bioactivity Tetrazole vs. Thiazole/Nitro Groups: Compound A’s 5-methyltetrazole substituent distinguishes it from nitazoxanide (), which uses a nitrothiazole group. Chloro vs. Methyl Substituents: The 3-chloro analog () may exhibit stronger electrophilic interactions in biological targets compared to Compound A’s methyl group, but with higher risk of off-target effects .

Pharmacological Potential Antiparasitic Activity: Compound A’s indole-ethyl-benzamide scaffold aligns with ’s findings, where similar structures inhibit Plasmodium synchronization. The tetrazole could enhance stability in parasitic environments .

Synthetic Complexity

  • Compound A’s tetrazole ring introduces synthetic challenges (e.g., regioselective alkylation) compared to simpler benzamide derivatives (). Methods from (tetrazole-azide cyclization) may be applicable .

Table 2: Spectroscopic and Analytical Data

Compound IR (cm⁻¹) ¹H NMR Key Signals Melting Point (°C) Reference
Compound A ~3265 (NH), 1678 (C=O) (inferred) δ 2.32 (CH₃, tetrazole), 6.50–8.02 (indole/aromatic) Not reported N/A
Compound 3265 (NHCO), 1678 (C=O) δ 2.32 (CH₃), 6.50 (isoxazole-H) Not reported
Compound Not reported δ 3.12–3.30 (CH₂-CH₂ linker), 7.00–7.30 (ArH) Not reported

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS Number: 1324078-58-1) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H20_{20}N6_6O2_2, with a molecular weight of 376.4 g/mol. The compound features an indole moiety, a tetrazole ring, and a benzamide structure, which collectively contribute to its biological properties.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it targets the HSET (KIFC1) kinesin, which is crucial for centrosome clustering in cancer cells, leading to multipolar spindle formation and subsequent cell death .
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The presence of the tetrazole ring is believed to enhance its interaction with cellular targets, promoting apoptotic pathways .
  • Cell Cycle Disruption : this compound disrupts the normal cell cycle progression in cancer cells, particularly by affecting mitotic spindle formation .

Biological Activity Studies

Several studies have assessed the biological activity of this compound across different models:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50_{50} values vary depending on the cell line but generally fall within the micromolar range.

Cell LineIC50_{50} (µM)Reference
MCF7 (Breast)12.5
HCT116 (Colon)15.0
A549 (Lung)20.0

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a mouse model of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, correlating with the observed therapeutic effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its structural components:

  • Indole Moiety : The indole structure is known for its role in modulating various biological activities, including anti-inflammatory and anticancer effects.
  • Tetrazole Ring : The presence of the tetrazole group enhances solubility and bioavailability, which are critical for effective therapeutic action.
  • Benzamide Group : This moiety contributes to the compound's ability to interact with specific protein targets involved in cell signaling pathways.

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